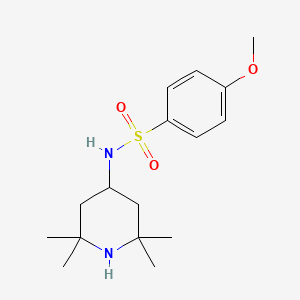
4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide” is a chemical compound that is related to 4-Methoxy-TEMPO . 4-Methoxy-TEMPO is an aminoxyl free radical commonly employed for the oxidation reaction of alcohols (primary/secondary) .
Synthesis Analysis
The synthesis of related compounds involves the oxidation of 2,2,6,6-tetramethylpiperidine . A specific synthesis method for NORSM involves 1-methoxy-2,2,6,6-tetramethylpiperidin-4-ol, finely ground LiOH, n-heptane, dimethyl sebacate, and tetrabutylammonium bromide .Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray diffraction (XRD) and multi-frequency electron spin resonance (ESR) .Chemical Reactions Analysis
4-Methoxy-TEMPO may be employed as a catalyst for the synthesis of 2-substituted benzoxazoles, via an aerobic oxidation reaction . It has been used in the inclusion of a calixarene nanocapsule in the solid state .Mécanisme D'action
Target of Action
The primary target of 4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is alcohols (primary/secondary) . The compound acts as a catalyst in the oxidation reaction of these alcohols .
Mode of Action
The compound interacts with its targets (alcohols) through an oxidation reaction . It is an aminoxyl free radical, commonly employed for the oxidation reaction of alcohols . It can oxidize primary alcohols to aldehydes and secondary alcohols to ketones .
Biochemical Pathways
The compound affects the oxidation pathways of alcohols . It catalyzes the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones . This results in changes in the downstream effects of these biochemical pathways.
Pharmacokinetics
It is known that the compound is soluble in all organic solvents but insoluble in water , which could influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of the compound’s action involve the transformation of alcohols. Primary alcohols are oxidized to aldehydes, and secondary alcohols are oxidized to ketones . This transformation can have various effects depending on the specific biochemical context.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is stable and resistant to light and heat due to the steric hindrance of its four methyl groups . Furthermore, its solubility characteristics can influence its interaction with the environment .
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has several advantages for lab experiments. It is a highly potent and selective modulator of the NMDA receptor, which makes it an ideal tool for studying the role of the receptor in various physiological processes. This compound is also stable and can be easily synthesized in large quantities. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to use in some experiments.
Orientations Futures
The potential applications of 4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide in various fields make it a promising compound for future research. One of the future directions of research could be to explore the use of this compound in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Another direction could be to investigate the potential use of this compound in the treatment of ischemic stroke and other brain injuries. Additionally, further research could be done to improve the solubility of this compound in water, which would make it more useful in various experiments.
Conclusion:
In conclusion, this compound is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a highly potent and selective modulator of the NMDA receptor, which makes it an ideal tool for studying the role of the receptor in various physiological processes. The future directions of research on this compound could lead to the development of new treatments for neurological disorders and brain injuries.
Méthodes De Synthèse
4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide can be synthesized using various methods, including the reaction of 4-methoxybenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base. Another method involves the reaction of 4-methoxybenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine-1-oxyl in the presence of a base. The yield of the product can be improved by using a solvent such as dichloromethane or acetonitrile.
Applications De Recherche Scientifique
4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been extensively used in scientific research due to its potential applications in various fields. One of the significant applications of this compound is in the field of neuroscience. This compound has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-15(2)10-12(11-16(3,4)18-15)17-22(19,20)14-8-6-13(21-5)7-9-14/h6-9,12,17-18H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRHUPFWWQDFDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676942 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(furan-2-ylmethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2785166.png)
![2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride](/img/structure/B2785171.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2785172.png)

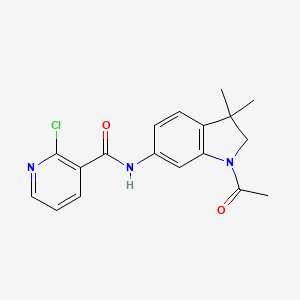
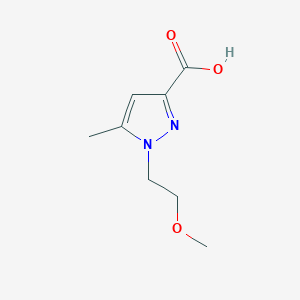
![2-Ethyl-5-((3-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785178.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2785179.png)
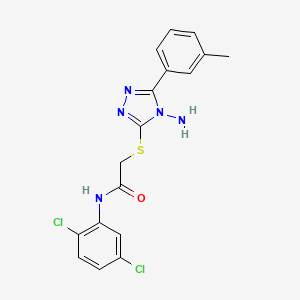
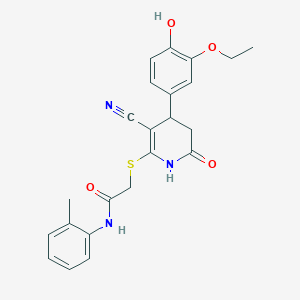
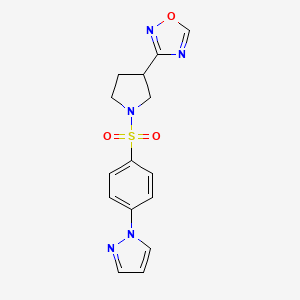

![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2785186.png)
![Benzyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2785187.png)